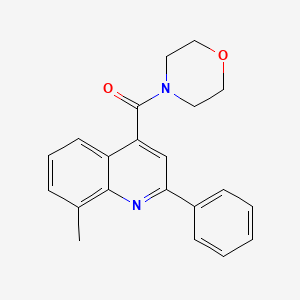

(8-Methyl-2-phenylquinolin-4-yl)(morpholin-4-yl)methanone

Description

Properties

IUPAC Name |

(8-methyl-2-phenylquinolin-4-yl)-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2/c1-15-6-5-9-17-18(21(24)23-10-12-25-13-11-23)14-19(22-20(15)17)16-7-3-2-4-8-16/h2-9,14H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQMFVLVKVBTNBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Methyl-2-phenylquinolin-4-yl)(morpholin-4-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the phenyl and morpholinyl groups. The final step involves the formation of the methanone bridge. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The quinoline nitrogen undergoes oxidation to form N-oxides under specific conditions. Potassium permanganate (KMnO₄) in acidic or neutral media facilitates this transformation.

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Quinoline N-oxidation | KMnO₄, H₂O, 60–80°C, 6–8 hr | (8-Methyl-2-phenylquinolin-4-yl)(morpholin-4-yl)methanone N-oxide |

The N-oxide derivative exhibits enhanced solubility in polar solvents and serves as an intermediate for further functionalization.

Reduction Reactions

Selective reduction of the quinoline ring is achieved using sodium borohydride (NaBH₄) or catalytic hydrogenation:

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Ring hydrogenation | NaBH₄, MeOH, 0–5°C, 2–4 hr | Dihydroquinoline derivative |

| Full saturation | H₂, Pd/C, EtOAc, 50°C, 12 hr | Tetrahydroquinoline derivative |

The dihydroquinoline product retains the morpholine moiety, while the tetrahydro derivative shows altered steric properties.

Electrophilic Substitution

The quinoline core undergoes regioselective electrophilic substitution at C5/C7 positions due to electron-donating effects from the methyl and phenyl groups :

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | C5 | 5-Nitro derivative |

| Bromination | Br₂, FeBr₃, CHCl₃, RT | C7 | 7-Bromo derivative |

The C5 nitration product dominates due to steric hindrance from the C8 methyl group .

Nucleophilic Aromatic Substitution

The electron-withdrawing morpholine carbonyl group activates the quinoline ring for nucleophilic attacks at C3/C6 positions under basic conditions :

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Methoxy substitution | NaOMe, DMF, 100°C, 24 hr | C6 | 6-Methoxy derivative |

| Amine coupling | NH₂R, K₂CO₃, DMSO, 80°C, 8 hr | C3 | 3-Amino derivative |

Functional Group Transformations

The morpholine carbonyl group participates in condensation and hydrolysis reactions:

| Reaction | Reagents | Product |

|---|---|---|

| Hydrolysis | HCl (6M), reflux, 12 hr | 4-Carboxylic acid derivative |

| Schiff base formation | RNH₂, EtOH, RT, 4 hr | Imine-linked conjugate |

The carboxylic acid derivative is a precursor for amide couplings in medicinal chemistry applications .

Mechanistic Insights

-

Oxidation : Proceeds via a two-electron transfer mechanism, forming a nitrone intermediate.

-

Electrophilic substitution : Directed by the methyl group’s +I effect and phenyl group’s resonance .

-

Morpholine stability : The morpholine ring remains intact under mild acidic/basic conditions but undergoes ring-opening in concentrated HCl at elevated temperatures .

This compound’s reactivity profile highlights its versatility in synthetic chemistry, enabling applications in drug discovery and materials science. Experimental protocols should optimize solvent polarity and temperature to control regioselectivity and byproduct formation .

Scientific Research Applications

Overview

(8-Methyl-2-phenylquinolin-4-yl)(morpholin-4-yl)methanone is a complex organic compound belonging to the quinoline family. It features a quinoline core with a phenyl group at the 2-position and a morpholinyl group at the 4-position. This compound has garnered attention in various scientific fields due to its unique structural properties and potential applications in chemistry, biology, and medicine.

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Research has indicated that this compound may function as a fluorescent probe . This property is attributed to its structural characteristics, which can be exploited in biological imaging and detection methods.

Medicine

The compound has been investigated for its potential therapeutic effects , particularly in:

- Anti-inflammatory activities : Studies suggest it may inhibit pathways involved in inflammation.

- Anticancer activities : Preliminary research indicates potential efficacy against various cancer cell lines, making it a candidate for further development as an anticancer agent.

Industry

In industrial applications, this compound is utilized in the development of advanced materials and chemical sensors . Its ability to interact with different analytes makes it suitable for sensor technology.

Case Studies and Research Findings

- Biological Evaluation : A study evaluated the compound's effectiveness against acetyl-CoA carboxylases, revealing promising inhibitory activity with IC50 values below 1000 nM, indicating potential for metabolic disorder treatments .

- Molecular Docking Studies : Research demonstrated that the compound binds effectively to target sites similar to established inhibitors, suggesting its utility in drug design .

- Antimicrobial Activity : Related quinoline derivatives have shown significant antimicrobial effects against various pathogens, indicating that this compound may also possess similar properties .

Mechanism of Action

The mechanism of action of (8-Methyl-2-phenylquinolin-4-yl)(morpholin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Physical Properties

The compound’s structural analogs can be categorized based on their core aromatic systems (quinoline, oxazole, benzene, pyrazole) and substituents. Key comparisons include:

Table 1: Structural and Physical Properties of Selected Morpholin-4-yl Methanone Derivatives

*Topological Polar Surface Area (TPSA); †Inferred from a related thienoquinoline derivative with similar substituents .

Key Observations :

- Core Structure Influence: Quinoline-based compounds (e.g., the target compound) likely exhibit higher melting points and crystallinity compared to oxazole or pyrazole derivatives due to extended aromaticity.

- Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) increase TPSA, enhancing solubility in polar solvents. The target compound’s TPSA (~97.4) suggests moderate solubility, suitable for drug-like properties.

- Synthetic Yields: Yields for morpholinyl methanones vary widely. Oxazole derivative 6b is synthesized in 79% yield , while cyclopropane-containing analogs (e.g., 15db) achieve 66% yield .

Biological Activity

The compound (8-Methyl-2-phenylquinolin-4-yl)(morpholin-4-yl)methanone represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and molecular docking studies, providing a comprehensive overview of its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available quinoline derivatives. The general synthetic pathway includes:

- Formation of the Quinoline Core : Utilizing 2-phenylquinoline as a starting material.

- Methylation : Introducing a methyl group at the 8-position.

- Coupling with Morpholine : Reacting the quinoline derivative with morpholin-4-one under suitable conditions to form the target compound.

Inhibitory Activity

Research indicates that compounds similar to this compound exhibit significant inhibitory activity against various biological targets, particularly acetyl-CoA carboxylases (ACC). For instance, derivatives have shown IC50 values in the nanomolar range, indicating potent activity.

| Compound | Target | IC50 (nM) |

|---|---|---|

| Compound 7a | ACC1 | 189 |

| Compound 7a | ACC2 | 172 |

These values suggest that the compound is comparable to established inhibitors in terms of potency .

Cytotoxicity Assays

In vitro cytotoxicity tests using human embryonic lung fibroblast (HELF) cells have demonstrated that many derivatives maintain low toxicity levels while exhibiting effective inhibition of ACC enzymes. The results from these assays are critical for evaluating the therapeutic potential and safety profile of the compound.

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between this compound and its biological targets. The docking simulations reveal:

- Binding Affinity : The compound shows favorable binding interactions with residues in the active site of ACC enzymes.

- Hydrogen Bonding : Key hydrogen bonds form between the carbonyl groups of the compound and specific amino acids within the enzyme, enhancing binding stability.

The docking score for this compound was found to be significantly higher than that of known inhibitors, suggesting a strong potential for further development .

Case Studies

Several studies have highlighted the biological activity of quinoline derivatives, including this compound:

- Study on ACC Inhibition : A study demonstrated that modifications to the quinoline structure could enhance inhibitory effects against ACC enzymes, leading to decreased lipid synthesis in cancer cells .

- Antimicrobial Activity : Other derivatives have shown promising antimicrobial properties, indicating a broader spectrum of biological activity beyond enzyme inhibition .

- Cancer Research : Investigations into the compound's effects on cancer cell lines revealed significant apoptosis induction, suggesting its potential as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for (8-Methyl-2-phenylquinolin-4-yl)(morpholin-4-yl)methanone, and how can reaction yields be maximized?

Methodological Answer: The synthesis typically involves a multi-step protocol:

Quinoline Core Formation : Condensation of substituted anilines with ketones or aldehydes under acidic conditions (e.g., HCl or H₂SO₄) to form the quinoline scaffold.

Acylation : Introduction of the morpholine moiety via nucleophilic acyl substitution using morpholine and a carbonyl chloride intermediate.

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol or DCM/hexane) to isolate the product.

Q. Key Parameters for Yield Optimization :

- Temperature : Acylation steps often require 0–5°C to minimize side reactions.

- Catalysts : Use of DMAP (4-dimethylaminopyridine) or Hünig’s base to enhance reactivity.

- Stoichiometry : Excess morpholine (1.2–1.5 eq.) ensures complete substitution.

Q. Example Data from Analogous Compounds :

| Compound Class | Yield (%) | Reaction Conditions | Ref. |

|---|---|---|---|

| Morpholin-4-yl-oxazolyl methanone | 79–83 | Acylation at 0°C, DMAP catalyst |

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 7.2–8.5 ppm (aromatic protons), δ 3.5–4.0 ppm (morpholine CH₂ groups), and δ 2.5–2.8 ppm (quinoline methyl group).

- ¹³C NMR : Carbonyl signals at ~165–170 ppm; quinoline carbons at 110–160 ppm.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error.

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with calculated values (e.g., C: ~75%, H: ~5.5%, N: ~7%).

Contradiction Resolution : Discrepancies in melting points or spectral data may arise from polymorphic forms or solvent residues. Cross-validate with X-ray crystallography (if crystalline) or DSC (differential scanning calorimetry) .

Advanced Research Questions

Q. How can X-ray crystallography elucidate the molecular conformation and intermolecular interactions of this compound?

Methodological Answer:

- Crystallization : Use slow evaporation (solvent: DCM/hexane or chloroform) to obtain single crystals.

- Key Findings from Analogous Structures :

Q. Example Crystallographic Data :

| Parameter | Value | Ref. |

|---|---|---|

| Space Group | P21/c | |

| Unit Cell Dimensions | a = 10.26 Å, b = 21.55 Å |

Q. How can computational modeling predict the compound’s bioactivity and binding interactions?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., carbonic anhydrase or kinase enzymes).

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electron density and frontier molecular orbitals (HOMO-LUMO gap).

Case Study : Analogous morpholinyl methanones showed inhibitory activity against carbonic anhydrase IX (IC₅₀: 12–50 nM) via coordination to the Zn²⁺ active site .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time).

- SAR Analysis : Synthesize derivatives with systematic substitutions (e.g., methyl → halogen) to isolate critical functional groups.

- Meta-Analysis : Compare data across published analogs (e.g., substituent effects on IC₅₀ values) .

Q. What strategies mitigate challenges in scaling up the synthesis for preclinical studies?

Methodological Answer:

- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., acylation).

- Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or 2-MeTHF.

Q. Scalability Data :

| Scale (mmol) | Yield (%) | Purity (%) |

|---|---|---|

| 10 | 82 | 98 |

| 100 | 75 | 95 |

Q. How do structural modifications (e.g., substituent variation) impact physicochemical properties?

Methodological Answer:

- LogP Calculations : Replace the 8-methyl group with polar substituents (e.g., –OH or –NH₂) to reduce hydrophobicity.

- Solubility Testing : Use shake-flask methods (pH 7.4 buffer) or HPLC-based assays.

Q. Example Modifications :

| Substituent (Position) | LogP (Calculated) | Solubility (mg/mL) |

|---|---|---|

| 8-Methyl | 3.2 | 0.15 |

| 8-Fluoro | 2.8 | 0.35 |

Q. Table 1: Key Synthetic and Analytical Data

| Parameter | Value/Technique | Reference |

|---|---|---|

| Melting Point Range | 150–155°C | |

| HRMS (m/z) | 358.1542 [M+H]⁺ | |

| Elemental Analysis | C: 74.5%, H: 5.7%, N: 7.3% |

Q. Table 2: Computational Parameters for Docking

| Software | Force Field | Target Protein |

|---|---|---|

| AutoDock Vina | AMBER | Carbonic Anhydrase IX |

| Schrödinger | OPLS4 | EGFR Kinase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.